Methyl 4-(2-morpholinoethoxy)benzoate
Overview
Description
Methyl 4-(2-morpholinoethoxy)benzoate is a chemical compound with the molecular formula C14H19NO4. It is known for its unique structure, which includes a benzoate ester linked to a morpholine ring through an ethoxy chain. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-morpholinoethoxy)benzoate can be synthesized through a reaction between methyl 4-hydroxybenzoate and 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone as a solvent and heated to 50°C overnight. After cooling to room temperature, the resulting precipitate is filtered and washed with methanol to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-morpholinoethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring.
Oxidation and Reduction: The benzoate ester group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction reactions can modify the benzoate ester group.
Scientific Research Applications
Methyl 4-(2-morpholinoethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-morpholinoethoxy)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various biological receptors, while the benzoate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A precursor in the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate.
4-(2-Chloroethyl)morpholine hydrochloride: Another precursor used in the synthesis.
Methyl 2-formyl benzoate: Known for its bioactive properties and used in similar research applications.
Uniqueness
This compound is unique due to its combination of a benzoate ester and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(2-morpholin-4-ylethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14(16)12-2-4-13(5-3-12)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUQDDPNECMPAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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